molecular formula C10H13NO3 B8519151 Methyl 4-(aminomethyl)-3-methoxybenzoate

Methyl 4-(aminomethyl)-3-methoxybenzoate

Cat. No.: B8519151
M. Wt: 195.21 g/mol
InChI Key: NNOBUPILNNMONK-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-3-methoxybenzoate (CAS: 18469-52-8) is a benzoate ester derivative featuring a methoxy group at the 3-position and an aminomethyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(aminomethyl)-3-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

NNOBUPILNNMONK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-3-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-Aminomethyl-3-methoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Another method involves the use of diazomethane for the methylation of 4-Aminomethyl-3-methoxy-benzoic acid. Diazomethane is a highly reactive methylating agent that can convert carboxylic acids to their corresponding methyl esters under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-3-methoxybenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, where it undergoes enzymatic transformations. The amino and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Research Findings and Trends

  • Antioxidant Activity : Glycosylated benzoate derivatives (e.g., compound 36 in ) exhibit antiradical properties due to hydroxyl and benzyloxy groups .
  • Thermal Stability : Poly(ethylene vanillate) derivatives degrade above 300°C, influenced by ether and ester linkages .
  • Reactivity : Nitro groups in and facilitate further reductions to amines, enabling diverse functionalization pathways .

Q & A

Q. Key considerations :

  • Temperature control during substitution steps (e.g., maintaining −35°C for selective reactivity) minimizes byproducts .
  • Use of DIPEA (diisopropylethylamine) as a base enhances nucleophilic substitution efficiency .

Basic: How does the structure of this compound influence its reactivity compared to analogs?

The compound’s reactivity is defined by two functional groups:

  • Aminomethyl group (–CH₂NH₂): Participates in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding.
  • Methoxybenzoate ester : Stabilizes the aromatic ring, directing electrophilic substitution to the para position.

Comparison with analogs (based on structural analogs in ):

CompoundKey Structural DifferenceReactivity Impact
Methyl 3-methoxybenzoateLacks aminomethyl groupReduced nucleophilic potential
Methyl 4-amino-3-methoxybenzoateAmino (–NH₂) instead of aminomethylLower steric hindrance, faster acylation

The aminomethyl group enhances versatility in forming covalent bonds with biomolecules or metal ions, critical for drug design .

Advanced: What analytical methods are optimal for characterizing intermediates during synthesis?

Q. Recommended techniques :

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.3 ppm) and methoxy/aminomethyl groups (δ 3.3–3.9 ppm). Multiplicity and coupling constants confirm substitution patterns .
  • HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with high sensitivity .
  • X-ray crystallography : Resolves stereoelectronic effects in crystalline intermediates (e.g., methoxy group orientation ).

Case study : In the synthesis of related esters, column chromatography (MPLC with CH₂Cl₂/EtOAc) achieved >90% purity, validated by NMR .

Advanced: How do conflicting bioactivity data for this compound derivatives arise, and how can they be resolved?

Data contradictions may stem from:

  • Solubility variations : Poor aqueous solubility (common for aromatic esters) leads to inconsistent in vitro activity .
  • Metabolic instability : Rapid ester hydrolysis in vivo reduces efficacy compared to in vitro assays .

Q. Resolution strategies :

  • Prodrug design : Replace the methyl ester with ethyl or benzyl esters to modulate hydrolysis rates .
  • Co-solvent systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

Advanced: What computational tools predict the pharmacodynamic profile of this compound derivatives?

Q. Methods :

  • Molecular docking : Screens binding affinity to targets (e.g., cysteinyl leukotriene receptors for Zafirlukast analogs) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with anti-inflammatory activity .

Example : Methyl 4-[(5-Amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate (Zafirlukast intermediate) showed >90% receptor antagonism in silico, validated by in vitro assays .

Advanced: How do steric and electronic effects of substituents impact catalytic hydrogenation of the aminomethyl group?

  • Steric effects : Bulky substituents (e.g., adjacent methoxy groups) slow hydrogenation due to hindered access to the catalyst surface.
  • Electronic effects : Electron-donating groups (e.g., methoxy) increase electron density at the aminomethyl group, accelerating reduction .

Optimization : Use Pd/C (5% wt) in EtOH under 50 psi H₂ at 25°C for selective reduction without ester cleavage .

Basic: What are the primary applications of this compound in drug discovery?

  • Intermediate for leukotriene receptor antagonists : Key precursor for Zafirlukast, a treatment for asthma .
  • Enzyme inhibitor scaffolds : The aminomethyl group chelates catalytic metal ions in metalloproteases .

Advanced: How can contradictory crystallography data for methoxybenzoate derivatives be reconciled?

Discrepancies in bond angles/rotamer populations arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters torsion angles .
  • Temperature effects : Data collected at 100K vs. 298K show variations in thermal motion .

Best practice : Report crystallography conditions (e.g., synchrotron radiation, 150K) to standardize comparisons .

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